molecular formula C8H14ClN3 B2588716 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine CAS No. 1006480-90-5

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine

Cat. No.: B2588716
CAS No.: 1006480-90-5
M. Wt: 187.67
InChI Key: AKLXSUBMIKATRY-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine is a heterocyclic compound with the molecular formula C8H14ClN3. It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules . The compound features a pyrazole ring substituted with a chlorine atom and an amine group attached to a pentyl chain.

Scientific Research Applications

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

The exact biochemical properties and roles of 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine in biochemical reactions are not well-documented. Pyrazole-based compounds are known to have unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes

Cellular Effects

The cellular effects of this compound are currently unknown. Derivatives of pyrazole have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Pyrazole-based compounds are known to have unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine typically involves the reaction of 4-chloropyrazole with a suitable pentylamine derivative. One common method is the nucleophilic substitution reaction where 4-chloropyrazole reacts with 1-bromopentane in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a pentyl chain allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN3/c1-2-8(3-4-10)12-6-7(9)5-11-12/h5-6,8H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLXSUBMIKATRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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